N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
Description
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-9(2)14(22)18-15-19-20-16(24-15)23-8-13(21)17-12-7-10(3)5-6-11(12)4/h5-7,9H,8H2,1-4H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWSYFUKQYRJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound featuring a 1,3,4-thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity through various studies and findings.
Structural Overview
The molecular formula of this compound is , with a molecular weight of 378.51 g/mol. The structure incorporates a thiadiazole ring linked to an isobutyramide group and features a 2,5-dimethylphenyl group contributing to its unique properties and potential applications in drug development.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives, including the compound , have shown significant antimicrobial activity against various pathogens. Studies indicate that these compounds can combat multidrug-resistant Gram-positive bacteria and fungi. For instance:
- Antibacterial Studies : Thiadiazole derivatives have been synthesized that exhibit potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Research has also demonstrated antifungal properties against pathogens such as Candida albicans and Aspergillus niger, highlighting their potential in treating fungal infections .
Anticancer Properties
The anticancer activity of thiadiazole derivatives is well-documented. In vitro studies have shown that compounds with the 1,3,4-thiadiazole scaffold can inhibit the growth of cancer cell lines such as:
- Breast Cancer (MCF-7) : Compounds have demonstrated cytotoxicity with IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil .
- Hepatocellular Carcinoma (HepG2) : Similar studies reveal promising results in inhibiting hepatocellular carcinoma cell proliferation .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and metabolism.
- Interaction with DNA : Some studies suggest that thiadiazoles can intercalate with DNA or disrupt its function, leading to apoptosis in cancer cells .
Research Findings and Case Studies
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antitumor properties. The mechanism often involves the inhibition of specific enzymes or receptors associated with tumor growth. For instance, similar compounds have shown effectiveness in targeting RET kinase in cancer therapy, suggesting that N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide may also possess this capability .
Antimicrobial Properties
The presence of the thiadiazole ring is linked to antimicrobial activity against various pathogens. Studies have demonstrated that derivatives of thiadiazole exhibit moderate to high potency against bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in critical biological processes. For example, it could potentially inhibit urease activity, which is crucial for certain bacterial infections and could lead to new treatments for related diseases .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiadiazole Ring : This is achieved through the reaction of appropriate precursors under controlled conditions.
- Thioether Linkage : The introduction of the thioether group is crucial for enhancing the compound's biological activity.
- Amidation : The final step involves the formation of the amide bond with isobutyric acid derivatives.
Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the synthesis process and confirm product identity .
In Vitro Studies on Antitumor Activity
A study evaluated various thiadiazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds structurally similar to this compound demonstrated significant cytotoxic effects against multiple cancer cell lines .
Antimicrobial Screening
Another research project focused on synthesizing and testing thiadiazole derivatives for antimicrobial efficacy. The findings revealed that certain derivatives exhibited promising activity against Gram-positive bacteria, supporting further investigation into their potential as therapeutic agents .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related 1,3,4-thiadiazole derivatives, focusing on substituent effects, synthesis, physical properties, and biological activities.
Substituent Variations and Structural Analogues
Key structural differences among analogues include:
- Position 5 substituents : Alkyl/arylthio groups, aromatic amines, or halogenated benzyl groups.
- Position 2 substituents : Acetamides, isobutyramides, or heterocyclic moieties.
Table 1: Structural and Physical Comparisons
Key Observations:
- Substituent Impact on Melting Points : Bulky substituents (e.g., benzylthio in 5h , melting point 133–135°C) correlate with lower melting points compared to smaller groups (e.g., methylthio in 5f , 158–160°C). The target compound’s isobutyramide may increase melting point due to hydrogen bonding, but this requires experimental validation.
- Bioactivity Trends: Anticancer activity in 4y is linked to the p-tolylamino and ethylthio groups, suggesting that the target compound’s 2,5-dimethylphenyl group (electron-donating methyl groups) might enhance lipophilicity and tumor penetration.
Physicochemical Properties
- Hydrogen Bonding: The isobutyramide group provides hydrogen-bond donors/acceptors, improving target affinity compared to non-amidated derivatives (e.g., compound B ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves cyclization of thiosemicarbazide intermediates. A common approach for 1,3,4-thiadiazole derivatives is to react N-substituted carboxamides with thiol-containing precursors in acetonitrile under reflux (1–3 minutes), followed by iodine-mediated cyclization in DMF with triethylamine . Key parameters to optimize include solvent polarity (e.g., DMF vs. acetonitrile), temperature, and catalyst stoichiometry. For example, iodine acts as a cyclizing agent, and excess triethylamine may improve yield by scavenging hydrogen iodide byproducts.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of 1H/13C NMR to confirm the presence of the thiadiazole ring (δ 160–170 ppm for C=S/C=N in 13C NMR) and the isobutyramide moiety (δ 1.1–1.3 ppm for methyl groups in 1H NMR). Melting point analysis (e.g., 132–140°C for analogous thiadiazoles) and HPLC (>97% purity) are critical for validating purity . Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus or E. coli), or assess anticancer potential via MTT assays (IC50 in cancer cell lines like MCF-7 or HeLa). Ensure solubility in DMSO (≤1% v/v) and include positive controls (e.g., ciprofloxacin for antimicrobial studies) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioavailability or target specificity?
- Methodology :
- Lipophilicity : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to the 2,5-dimethylphenyl moiety to modulate logP values.
- Solubility : Replace the isobutyramide group with a polyethylene glycol (PEG) chain to improve aqueous solubility.
- SAR Insights : Analogous compounds with 4-chlorobenzyl or benzylthio substituents show improved antimicrobial activity (MIC ≤ 8 µg/mL), suggesting halogenation or aryl extensions may enhance potency .
Q. What computational strategies can predict binding affinities to biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN) or human cyclooxygenase-2 (COX-2; PDB: 5KIR). Focus on hydrogen bonding with the thiadiazole sulfur and hydrophobic interactions with the dimethylphenyl group.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How should researchers address contradictory data in biological activity across studies?
- Methodology :
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolysis of the thioether bond) that may confound results.
- Strain Variability : Test across multiple microbial strains or cell lines to rule out target-specific resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
